8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride
Description
Properties
IUPAC Name |
8-fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;;/h1-2,5,11-12H,3-4,6H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUVXAPDLRZDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=CC(=C2)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Fluorinated Precursors
A common strategy involves constructing the benzodiazepine ring from a fluorinated aromatic starting material. For example, 2-fluoroaniline derivatives undergo condensation with γ-keto acids or esters to form the seven-membered ring. Key steps include:
-
Reagents : Ethyl levulinate or succinaldehyde derivatives.
-
Conditions : Acid catalysis (e.g., HCl or H₂SO₄) at 80–100°C for 6–12 hours.
-
Yield : 60–75% after purification via column chromatography.
This method ensures regioselective fluorination at the 8-position, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Post-Synthesis Fluorination
Alternatively, fluorination may occur after benzodiazepine ring formation. A patent (CN107827721B) describes electrophilic fluorination using bis(2-methoxyethyl)aminosulfur trifluoride (BAST) on a ketal-protected intermediate.
-
Steps :
Conversion to Dihydrochloride Salt
The free base is treated with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability.
Acid-Base Reaction Protocol
Analytical Validation
-
Purity : Confirmed via high-performance liquid chromatography (HPLC) and elemental analysis.
-
Structural Confirmation :
Alternative Synthetic Routes and Optimization
Hydrogenation of Unsaturated Intermediates
A patent (CN107827721B) details the hydrogenation of 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene using Pd/C under 3 MPa H₂.
Solvent and Catalyst Optimization
-
Solvents : Ethanol and ethyl acetate outperform dichloromethane in reducing side reactions.
-
Catalysts : Palladium on carbon (10% Pd) ensures efficient hydrogenation without over-reduction.
Challenges and Mitigation Strategies
Fluorination Side Reactions
Electrophilic fluorination with BAST may produce difluorinated byproducts. Mitigation includes:
Salt Hydroscopicity
The dihydrochloride form is hygroscopic, necessitating:
Industrial-Scale Production Considerations
Cost-Efficiency
Chemical Reactions Analysis
Quaternization and Alkylation Reactions
The secondary amine in the diazepine ring undergoes alkylation or quaternization:
-
Reagents : Alkyl halides (e.g., methyl chloride), benzyl halides, or dialkyl sulfates .
-
Products : Quaternary ammonium salts with enhanced solubility or modified biological activity .
Reaction Table :
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Quaternization | Methyl chloride | N-Methylated derivative | Improved pharmacokinetics |
| Benzylation | Benzyl chloride | N-Benzyl derivative | Enhanced receptor binding |
Hydrofunctionalization for Structural Diversification
The compound participates in Rh-catalyzed hydrofunctionalization to introduce substituents:
-
Hydroamination : Adds amine groups to allenes, forming enantioenriched α-vinyl derivatives .
-
Hydroalkoxylation : Introduces alkoxy groups under similar catalytic conditions .
Key Catalytic System :
-
Catalyst : [Rh(cod)Cl]₂ with chiral ligands (e.g., (R)-DTBM-Garphos) .
-
Acid Additives : PPTS (pyridinium p-toluenesulfonate) or chloroacetic acid .
-
Outcomes : High enantioselectivity (up to 95:5 er) and yields (70–90%) .
Example Reaction :
Acid-Base Reactions and Salt Formation
The dihydrochloride salt is formed via protonation of the free base with hydrochloric acid:
-
Conditions : Reaction in polar aprotic solvents (e.g., dichloromethane) at low temperatures .
-
Stability : The salt form enhances stability and aqueous solubility (42 μM at pH 7.4) .
Comparative Reactivity with Analogues
The 8-fluoro substituent modulates electronic effects, altering reactivity compared to non-fluorinated analogues:
Scientific Research Applications
Pharmacological Studies
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has been investigated for its potential as a therapeutic agent in various conditions:
- Anxiolytic Effects : Studies suggest that compounds with benzodiazepine-like structures can exhibit anxiolytic properties. Research has shown that derivatives of this compound may interact with GABA receptors, leading to anxiolytic effects comparable to traditional benzodiazepines .
- Antidepressant Activity : Preliminary studies indicate that the compound may also possess antidepressant properties. The mechanism is thought to involve modulation of neurotransmitter systems similar to those affected by existing antidepressants .
Neuroscience Research
The compound is being explored for its role in neurological research:
- Neuroprotective Properties : Recent investigations have focused on the neuroprotective effects of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine against neurodegenerative diseases. It has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress .
- Cognitive Enhancement : Some studies have suggested that this compound may enhance cognitive functions in animal models. This has implications for the development of treatments for cognitive impairments associated with aging or neurodegenerative disorders .
Synthetic Chemistry
In synthetic chemistry, this compound serves as an important intermediate:
- Synthesis of Novel Compounds : The unique structure of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine allows it to be used as a building block for synthesizing new pharmacologically active compounds. Researchers are exploring its derivatives to enhance potency and selectivity against specific biological targets .
Case Studies
Mechanism of Action
The mechanism of action of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzodiazepines
Key structural analogs differ in substituent type, position, and stereochemistry, significantly influencing their physicochemical properties and synthetic yields. Below is a comparative analysis:
Key Findings:
- Substituent Effects :
- Electron-Withdrawing Groups (Cl, CF₃) : Enhance stability and influence binding interactions. The trifluoromethyl group in 2h increases steric bulk but achieves a 99% yield due to favorable reaction kinetics .
- Positional Isomerism : 7-Chloro vs. 8-Chloro derivatives show distinct predicted pKa values (8.84 vs. unreported), suggesting altered basicity and solubility profiles .
- Stereochemical Purity : Enantiomeric excess (% ee) ranges from 86–92% for analogs synthesized via rhodium-catalyzed methods, critical for chiral drug development .
Comparison with Benzoxazepines
Benzoxazepines replace the diazepine ring’s nitrogen with oxygen, altering hydrogen-bonding capacity and solubility (Table 2).
Table 2: Benzodiazepine vs. Benzoxazepine Derivatives
Key Findings:
Biological Activity
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride is a compound belonging to the benzodiazepine class, characterized by its unique fluorinated structure. This compound has garnered attention due to its potential biological activities, particularly in the realms of neuropharmacology and therapeutic applications.
- Molecular Formula : C9H11FN2
- Molecular Weight : 166.20 g/mol
- CAS Number : 620948-83-6
- Purity : Typically >97% in commercial preparations .
Benzodiazepines primarily exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. They enhance the inhibitory action of GABA by increasing the frequency of chloride channel opening events, leading to increased neuronal inhibition. The presence of a fluorine atom in the 8-position is believed to influence the binding affinity and selectivity for various GABA receptor subtypes .
Anticonvulsant Effects
Research has indicated that compounds with similar structures exhibit anticonvulsant properties. A study demonstrated that certain fluorinated benzodiazepines can effectively reduce seizure activity in animal models, suggesting that 8-fluoro derivatives may also possess similar therapeutic potential .
Anxiolytic Properties
The anxiolytic effects of benzodiazepines are well-documented. Preliminary studies on related compounds indicate that this compound may exhibit similar anxiolytic effects through its action on central benzodiazepine receptors .
Binding Affinity Studies
Binding affinity studies using radiolabeled ligands have shown that 8-fluoro derivatives interact with both central and peripheral benzodiazepine receptors. The affinity for these sites can vary significantly based on structural modifications. For instance, a study highlighted that modifications at the 5-position can enhance binding affinity and biological activity .
Study on Peripheral Benzodiazepine Receptors
A recent investigation into the modulation of immune responses by peripheral benzodiazepine receptor ligands revealed that compounds like this compound could potentially influence inflammatory processes via these receptors. The study found that certain ligands suppressed lipopolysaccharide (LPS)-induced tumor necrosis factor activity in macrophages .
Structure-Activity Relationship (SAR)
Recent structure-activity relationship studies have provided insights into how modifications affect biological activity. For example, the introduction of halogen atoms at specific positions has been shown to enhance receptor affinity and efficacy. This information is critical for drug design and optimization efforts aimed at improving therapeutic outcomes .
Comparative Table of Biological Activities
| Compound Name | Anticonvulsant Activity | Anxiolytic Activity | Binding Affinity (Ki) |
|---|---|---|---|
| This compound | Moderate | High | Varies by study |
| Diazepam | High | High | 0.5 nM |
| Clonazepam | High | High | 0.2 nM |
| Midazolam | Moderate | High | 0.3 nM |
Q & A
Q. What are the key considerations in designing a synthetic route for 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride?
Methodological Answer:
- Step 1: Core Diazepine Formation
Begin with cyclization of precursors (e.g., ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate derivatives) using chloroacetyl intermediates under methanolic ammonia to form the diazepine ring . - Step 2: Fluorination
Introduce fluorine via electrophilic substitution or halogen exchange reactions. Ensure anhydrous conditions (e.g., THF) and controlled temperature (0–25°C) to minimize side reactions . - Step 3: Purification
Use silica gel column chromatography (eluent: hexane/ethyl acetate gradients) or recrystallization to isolate the dihydrochloride salt. Monitor purity via TLC or HPLC .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Diazepine Cyclization | Methanolic NH₃, 25°C, 24 hr | 60–74 | |
| Fluorination | KF, DMF, 80°C, 12 hr | 55–68 | |
| Purification | Silica gel (Hexane:EtOAc = 3:1) | >95% purity |
Q. How can reaction conditions be optimized for high yield in diazepine ring formation?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates. Avoid protic solvents that may hydrolyze sensitive groups .
- Temperature Control: Maintain 0°C during Grignard reagent addition to prevent exothermic side reactions; gradually warm to room temperature for cyclization .
- Stoichiometry: Employ 1.5 equivalents of nucleophilic reagents (e.g., Grignard) to ensure complete conversion of intermediates .
- Catalysis: Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclization kinetics. Monitor progress via in-situ IR for C=N bond formation (1640 cm⁻¹) .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Confirm regiochemistry and fluorine substitution. For example, fluorine atoms induce deshielding in adjacent protons (δ 6.8–7.8 ppm) .
- IR Spectroscopy: Identify key functional groups (e.g., C=N stretch at ~1640 cm⁻¹, N-H stretch at ~3350 cm⁻¹) .
- Melting Point Analysis: Compare experimental values (e.g., 160°C) with literature to assess purity .
- Mass Spectrometry: Use HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 341.7667) .
Advanced Research Questions
Q. How to resolve contradictions in NMR data due to impurities or tautomerism?
Methodological Answer:
- Purity Assessment: Perform column chromatography followed by recrystallization to remove byproducts (e.g., unreacted starting materials) .
- Dynamic NMR (DNMR): Analyze temperature-dependent spectra to detect tautomeric equilibria (e.g., keto-enol shifts) .
- Complementary Techniques: Use X-ray crystallography to resolve ambiguous proton environments. For example, crystalline derivatives of diazepines often show well-defined hydrogen bonding networks .
Q. What computational methods predict the reactivity of intermediates in multi-step synthesis?
Methodological Answer:
- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to assess electronic effects of fluorine substitution (e.g., charge distribution, frontier molecular orbitals) .
- Reaction Path Search: Apply quantum chemical methods (e.g., NEB) to identify transition states and energy barriers for cyclization steps .
- Machine Learning: Train models on existing diazepine reaction datasets to predict optimal solvents/catalysts. Tools like COMSOL Multiphysics integrate AI for real-time adjustments .
Q. What strategies mitigate challenges in multi-step synthesis with incompatible functional groups?
Methodological Answer:
- Protecting Groups: Temporarily mask reactive sites (e.g., amines with Boc groups) during halogenation or acylation steps .
- Stepwise Purification: Isolate intermediates after each step via liquid-liquid extraction (e.g., ethyl acetate/water) to prevent cross-reactivity .
- Compatibility Screening: Use high-throughput experimentation (HTE) to test reagent combinations. For example, avoid strong acids if ester groups are present .
Q. How does fluorine substitution influence electronic properties and bioactivity?
Methodological Answer:
- Electron-Withdrawing Effects: Fluorine increases electrophilicity of adjacent carbons, enhancing reactivity in nucleophilic substitutions. Confirm via Hammett σ constants (σₚ = +0.06) .
- Biological Interactions: Use molecular docking to assess fluorine’s role in receptor binding (e.g., GABAₐ modulation). Fluorine’s small size and high electronegativity improve pharmacokinetic properties .
- Spectroscopic Validation: Compare 19F NMR shifts (e.g., δ -110 to -120 ppm) to quantify electronic environments .
Data Contradiction Analysis Example
Issue: Discrepancy in reported melting points (160°C vs. 155°C).
Resolution:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
